5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-26-17-8-7-13(10-16(17)21)18-15(11-22-24-18)20-23-19(25-27-20)14-6-4-5-12(2)9-14/h4-10,15,18,22,24H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZOHHSSLCBMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC(=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.8 g/mol. The structure features a pyrazole ring and an oxadiazole moiety, which are known for their pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₅O₂ |
| Molecular Weight | 367.8 g/mol |
| CAS Number | 1171721-17-7 |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit various cancer cell lines. For instance, compounds containing the oxadiazole scaffold have demonstrated IC50 values ranging from 28.7 to 159.7 µM against several cancer types, including breast and colon cancer cells .
A specific study highlighted the mechanism of action involving the inhibition of key enzymes such as Histone Deacetylase (HDAC) and Thymidylate Synthase , which are crucial for cancer cell proliferation . This suggests that the compound may act through multiple pathways to exert its anticancer effects.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. The oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. Studies have shown that these compounds exhibit activity against various bacterial strains. For example, derivatives similar to This compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Case Study 1: Anticancer Efficacy
In a recent study published in PubMed Central, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against human cervical carcinoma (HeLa) cells. The most active compound showed an IC50 value of approximately 92.4 µM, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the enzyme inhibition profile of oxadiazole derivatives revealed that certain compounds effectively inhibited HDAC and COX enzymes. This dual inhibition could provide a synergistic effect in treating diseases characterized by both inflammation and cancer .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The incorporation of the 1,2,4-oxadiazole moiety has been associated with enhanced biological activity against various cancer cell lines.
- Mechanism of Action : The presence of electron-withdrawing groups in the aromatic rings of oxadiazoles has been shown to significantly enhance their antiproliferative effects. For instance, compounds with halogenated phenyl rings demonstrated potent activity against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines. The introduction of substituents at specific positions on the aromatic systems is crucial for optimizing biological efficacy .
-
Case Studies :
- A study evaluating several oxadiazole derivatives reported that certain compounds exhibited IC50 values lower than standard anticancer drugs, indicating superior efficacy. For example, one derivative showed an IC50 value of 0.19 µM against HCT116 cells .
- Another investigation into a series of oxadiazole derivatives revealed that compounds with specific substitutions not only inhibited cell proliferation but also induced apoptosis via caspase activation .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been explored for their antimicrobial effects. Studies have indicated that certain compounds exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds containing halogenated phenyl groups have shown promising results against various bacterial strains, outperforming standard antibiotics in some cases .
Synthesis and Derivative Development
The synthesis of 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multi-step procedures that allow for the introduction of various substituents to tailor biological activity.
Synthesis Pathway Overview
- Starting Materials : Utilize appropriate precursors such as substituted phenyl hydrazines and carboxylic acids.
- Reagents : Employ reagents like phosphorus oxychloride (POCl3) for cyclization reactions.
- Purification : Use chromatography techniques to isolate and purify the final product.
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 0.19 | HCT116 |
| Compound B | Anticancer | 0.48 | MCF7 |
| Compound C | Antibacterial | <10 | Various Strains |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,4-oxadiazole derivatives like this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, the Vilsmeier–Haack reaction is used to prepare pyrazole intermediates via formylation of pyrazolone derivatives . Subsequent oxadiazole formation may involve condensation with amidoximes or nitriles under acidic or thermal conditions. Evidence from related compounds suggests the use of hydrazine hydrate for cyclization and phosphorus oxychloride for dehydration .
Q. How can the structural identity of this compound be confirmed experimentally?
Key methods include:
- Single-crystal X-ray diffraction to resolve the 3D molecular geometry and confirm regiochemistry .
- 1H NMR spectroscopy to verify substituent positions (e.g., methylphenyl, ethoxyphenyl) through chemical shifts and coupling patterns .
- Infrared spectroscopy to identify functional groups like C=N (1,2,4-oxadiazole ring) and C-Cl bonds .
Q. What are the critical stability considerations for this compound during storage?
Stability depends on environmental factors:
- Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation of sensitive groups like the oxadiazole ring .
- Avoid exposure to moisture, as chloro- and ethoxy-substituted aromatic systems may degrade in humid conditions .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking studies with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can model binding interactions. The oxadiazole and pyrazole moieties may act as hydrogen-bond acceptors, while the chloro-ethoxy group enhances hydrophobic interactions . Density Functional Theory (DFT) calculations further optimize ligand conformations .
Q. What strategies resolve contradictions in solubility data for halogenated oxadiazoles?
Conflicting solubility reports may arise from polymorphic forms or solvent impurities. Use High-Performance Liquid Chromatography (HPLC) to assess purity and differential scanning calorimetry (DSC) to identify polymorphs . Solubility can be enhanced via co-solvents (e.g., DMSO-water mixtures) or salt formation .
Q. How does the substitution pattern on the pyrazole ring influence SAR for antimicrobial activity?
Structure-Activity Relationship (SAR) studies indicate:
Q. What crystallographic insights support its potential as a drug candidate?
X-ray data reveal planar oxadiazole and pyrazole rings, enabling π-π stacking with aromatic residues in target proteins. The dihedral angle between the two rings (e.g., ~15° in analogous structures) optimizes conformational flexibility for binding .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometry of hydrazine hydrate to avoid side products .
- Biological Assays : Use Candida albicans models for antifungal testing, referencing docking results with 14-α-demethylase .
- Data Reproducibility : Cross-validate spectral data with databases (e.g., PubChem) and report solvent parameters (e.g., DMSO-d6 for NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
